N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group. The compound’s structure combines aromatic, heterocyclic, and sulfonamide moieties, which are commonly associated with diverse biological activities, including receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-21-15-6-3-2-5-14(15)17(8-10-22-11-9-17)13-18-24(19,20)16-7-4-12-23-16/h2-7,12,18H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQDJUGLAVFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21NO3S, with a molar mass of approximately 331.43 g/mol. The compound features a thiophene ring, an oxane ring, and a methoxy-substituted phenyl group, contributing to its diverse chemical properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molar Mass | 331.43 g/mol |
| Functional Groups | Thiophene, oxane, methoxy, sulfonamide |
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with thiophene moieties often exhibit significant interactions with enzymes and receptors due to their electron-rich nature and structural versatility.
- Enzyme Inhibition : Similar compounds have demonstrated nanomolar-level potency in inhibiting human carbonic anhydrase II, which is crucial for maintaining acid-base balance in tissues. This inhibition suggests potential applications in treating conditions like glaucoma through ocular hypotensive effects .
- Anti-inflammatory Activity : Thiophene derivatives have been associated with anti-inflammatory properties, acting on cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway .
- Anticancer Potential : Some studies have highlighted the anticancer potential of thiophene-based compounds through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:
- Topical Carbonic Anhydrase Inhibitors : A study on a series of thiophene and furan sulfonamides showed their effectiveness as topical agents for lowering intraocular pressure in rabbits. The compounds exhibited significant inhibition of carbonic anhydrase II, supporting their potential as therapeutic agents for glaucoma .
- Anti-diabetic Effects : Research has indicated that certain thiophene derivatives possess anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .
- Antioxidant Activity : Some derivatives have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Comparative Analysis
Comparing this compound with other thiophene derivatives reveals insights into its unique biological activities:
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential carbonic anhydrase inhibition; anti-inflammatory |
| Thiophene-2-sulfonamide | Known for broader anti-inflammatory and anticancer effects |
| 3,5-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide | Enhanced reactivity; explored for diverse medicinal applications |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected Thiophene Sulfonamides
*Calculated based on molecular formula.
Key Observations :
- The target compound’s oxane ring with a 2-methoxyphenyl group distinguishes it from analogs like the cyclohexyl-substituted compound in , which exhibits CB2 receptor activity. The methoxy group may enhance lipophilicity and influence receptor binding compared to nitro or chlorophenyl groups .
- BG15207 () lacks the oxane moiety but shares the thiophene sulfonamide core, suggesting divergent pharmacokinetic profiles due to differences in substituent polarity .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide () demonstrates CB2 receptor modulation, attributed to its nitroanilino substituent and hydrogen-bonding interactions involving the sulfonamide group . The target compound’s methoxyphenyl group may similarly engage in π-π stacking or hydrogen bonding but could exhibit distinct receptor selectivity.
- 18F-Mefway and 18F-FCWAY (), though structurally distinct, highlight the importance of aryl sulfonamide moieties in targeting serotonin receptors (5-HT1A).
Research Findings and Implications
- : The nitroanilino substituent in the cyclohexyl analog facilitates intramolecular hydrogen bonding, critical for CB2 activity. The target compound’s methoxyphenyl group may similarly stabilize its conformation but could alter receptor affinity .
- : Thiophene carboxamide derivatives exhibit analgesic and anti-inflammatory activities. While the target compound lacks a carboxamide group, its sulfonamide moiety may contribute to analogous bioactivity through different mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
